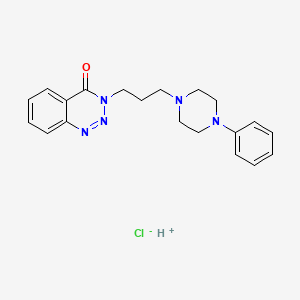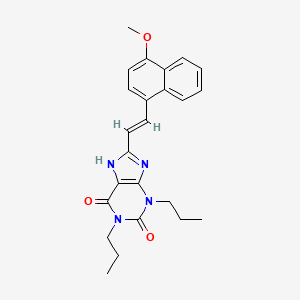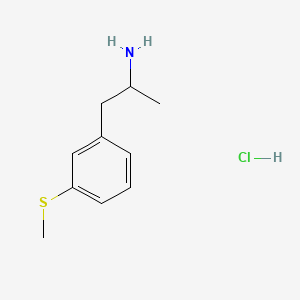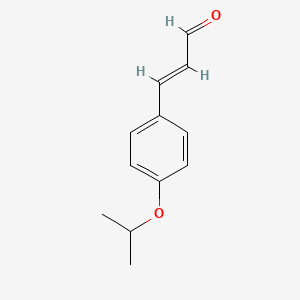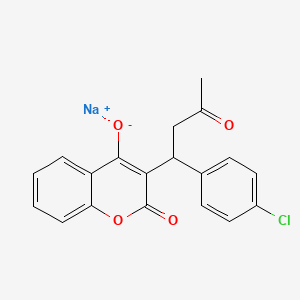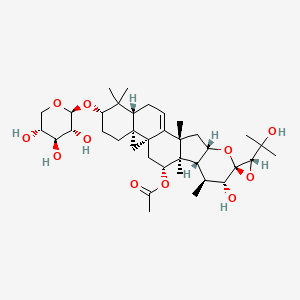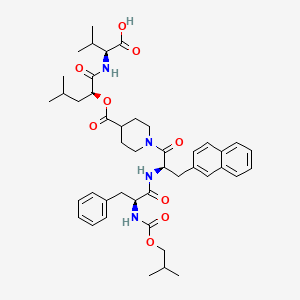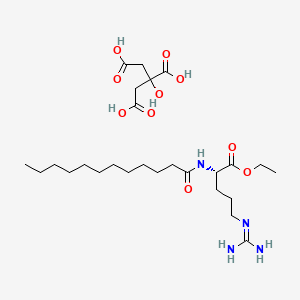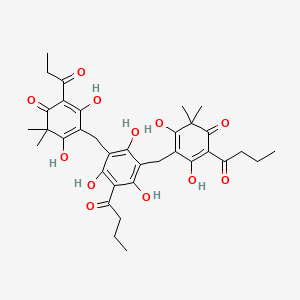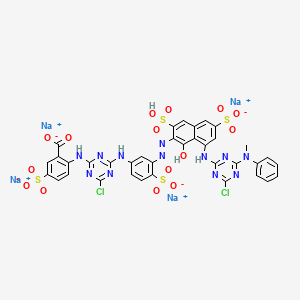
Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfo, chloro, and azo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the triazinyl intermediate: This involves the reaction of 4-chloro-6-(methylphenylamino)-1,3,5-triazine with appropriate reagents under controlled conditions.
Azo coupling reaction: The intermediate is then subjected to an azo coupling reaction with 1-hydroxy-3,6-disulfo-2-naphthalenyl to form the azo compound.
Sulfonation: The final step involves the sulfonation of the compound to introduce sulfo groups, resulting in the formation of the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the azo groups, leading to the formation of amines.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.
Biology
In biological research, the compound is used as a staining agent due to its azo groups, which can bind to specific biological molecules. It is also used in the study of enzyme interactions and protein binding.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic research, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry
Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application. In biological systems, it can interact with molecular targets such as enzymes and proteins, affecting their function. The azo groups in the compound can form covalent bonds with biological molecules, leading to changes in their activity and behavior.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Azo compounds: Compounds with azo groups that exhibit similar chemical properties.
Sulfonated compounds: Compounds with sulfo groups that have similar solubility and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which gives it distinct chemical and biological properties. The presence of multiple sulfo groups enhances its solubility, while the azo and chloro groups contribute to its reactivity and stability.
Properties
CAS No. |
52246-55-6 |
|---|---|
Molecular Formula |
C36H22Cl2N12Na4O15S4 |
Molecular Weight |
1153.8 g/mol |
IUPAC Name |
tetrasodium;2-[[4-chloro-6-[3-[[8-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C36H26Cl2N12O15S4.4Na/c1-50(18-5-3-2-4-6-18)36-45-32(38)44-35(47-36)41-24-15-20(67(57,58)59)11-16-12-26(69(63,64)65)28(29(51)27(16)24)49-48-23-13-17(7-10-25(23)68(60,61)62)39-33-42-31(37)43-34(46-33)40-22-9-8-19(66(54,55)56)14-21(22)30(52)53;;;;/h2-15,51H,1H3,(H,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,41,44,45,47)(H2,39,40,42,43,46);;;;/q;4*+1/p-4 |
InChI Key |
AZYHPHOAMRCNHC-UHFFFAOYSA-J |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


